Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a furan-2-ylmethylamino group at position 2 and a methyl ester at position 5 of the thiazole ring. The compound has been cataloged under the reference number 10-F702354 by CymitQuimica, though it is currently listed as discontinued .
Properties
IUPAC Name |
methyl 4-amino-2-(furan-2-ylmethylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-15-9(14)7-8(11)13-10(17-7)12-5-6-3-2-4-16-6/h2-4H,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMPWKYTPYVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)NCC2=CC=CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173787 | |
| Record name | Methyl 4-amino-2-[(2-furanylmethyl)amino]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-37-2 | |
| Record name | Methyl 4-amino-2-[(2-furanylmethyl)amino]-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2-[(2-furanylmethyl)amino]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 2-furoic acid with furfurylamine and other reagents under specific conditions. One method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .
Industrial Production Methods
the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as furan-2,5-dicarboxylic acid and amino-substituted furans .
Scientific Research Applications
Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of bio-based chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s furan and thiazole rings allow it to bind to various enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole derivatives with substitutions at positions 2 and 5 are widely studied for their diverse biological and physicochemical properties. Below, key analogs are compared based on substituent variations, synthesis routes, and available data.
Substituted 2-Amino Thiazole Carboxylates
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Increase acidity and may enhance binding to biological targets. Heterocyclic Amines (e.g., morpholino in ): Improve solubility due to polar functional groups. Aromatic Amines (e.g., pyridin-3-ylamino in ): Influence π-π stacking interactions in protein binding.
- Synthetic Routes: Many analogs (e.g., ) are synthesized via coupling reactions using classic reagents like EDC/HOBt, as described for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives . The furan-2-ylmethylamino group in the target compound likely requires nucleophilic substitution or reductive amination for installation .
Key Findings:
- Toxicity Considerations: 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT) is metabolically activated by prostaglandin hydroperoxidase, highlighting the role of substituents in toxicity .
Structural and Spectral Comparisons
- Crystallography :
- Analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 5 in ) exhibit isostructural triclinic symmetry, with planar conformations except for perpendicular fluorophenyl groups. This suggests steric effects from bulky substituents may apply to the target compound .
- Spectral Data :
- IR and NMR spectra for analogs (e.g., ) show characteristic peaks for ester carbonyls (~1700–1750 cm⁻¹) and aromatic C-H bonds (~7–8 ppm in ¹H NMR), providing benchmarks for verifying the target compound’s purity.
Biological Activity
Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structural features, which include a thiazole ring, furan moieties, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the realms of antimicrobial and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C10H11N3O3S
- Molecular Weight : 253.28 g/mol
- Structural Features :
- Thiazole ring
- Furan moieties
- Amino and carboxylate functional groups
The presence of these functional groups enhances the compound's reactivity and solubility, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole structures are known for their antimicrobial properties . This compound exhibits significant activity against various bacterial strains. A comparative analysis of similar compounds highlights the following:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring without furan | Antimicrobial properties |
| N-(furan-2-ylmethyl)-N-methylthiazole | Contains methyl group instead of amino | Potential anti-inflammatory effects |
| 2-Aminothiazole | Amino group on thiazole | Known for antibacterial activity |
The dual furan substitution in this compound may enhance its solubility and bioactivity compared to other thiazole derivatives .
Anticancer Activity
Studies have shown that thiazole derivatives can exhibit significant anticancer properties . The mechanism of action involves the compound's interaction with specific molecular targets, disrupting cellular processes that lead to cancer cell proliferation. For instance, the structure activity relationship (SAR) studies indicate that the presence of an amino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole scaffold are essential for eliciting anticancer activity .
Case Study: Cytotoxicity Evaluation
In vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to its ability to bind to various enzymes and proteins. This binding can inhibit their activity, leading to:
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or function.
- Anticancer Effects : Induction of apoptosis in cancer cells through interference with signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
